BenchChemオンラインストアへようこそ!

6-Methyl-6,7-dihydro-3H-cyclopenta[D]pyrimidin-4(5H)-one

Lipophilicity Drug Design Physicochemical Properties

6-Methyl-6,7-dihydro-3H-cyclopenta[D]pyrimidin-4(5H)-one (CAS 1823349-06-9) is a heterocyclic small-molecule building block with the molecular formula C8H10N2O and a molecular weight of 150.18 g/mol. It features a fused cyclopentane-pyrimidinone bicyclic core with a methyl substituent at the 6-position of the saturated ring.

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
Cat. No. B13089954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-6,7-dihydro-3H-cyclopenta[D]pyrimidin-4(5H)-one
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESCC1CC2=C(C1)N=CNC2=O
InChIInChI=1S/C8H10N2O/c1-5-2-6-7(3-5)9-4-10-8(6)11/h4-5H,2-3H2,1H3,(H,9,10,11)
InChIKeySLWHTKMBPDPVBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-6,7-dihydro-3H-cyclopenta[D]pyrimidin-4(5H)-one: Core Properties & Sourcing Identity


6-Methyl-6,7-dihydro-3H-cyclopenta[D]pyrimidin-4(5H)-one (CAS 1823349-06-9) is a heterocyclic small-molecule building block with the molecular formula C8H10N2O and a molecular weight of 150.18 g/mol. It features a fused cyclopentane-pyrimidinone bicyclic core with a methyl substituent at the 6-position of the saturated ring. This scaffold is a key intermediate in medicinal chemistry, primarily for constructing kinase inhibitor libraries targeting the ATP-binding site. [1] The compound is commercially supplied at a standard purity of 95%, with its identity confirmed by NMR, HPLC, or GC as part of batch-specific quality control.

Why Substituting 6-Methyl-6,7-dihydro-3H-cyclopenta[D]pyrimidin-4(5H)-one with Other Cyclopenta[d]pyrimidinones Risks Project Failure


In the cyclopenta[d]pyrimidin-4-one family, the position of the methyl substituent is not a trivial variation; it is a critical determinant of molecular geometry, lipophilicity, and biological target engagement. For instance, the unsubstituted analog (CAS 5661-01-8) or the 5-methyl regioisomer (CAS 1001178-87-5) will present a different spatial orientation of the hydrophobic methyl group within an enzyme's catalytic pocket. [1] This positional change directly impacts the computed partition coefficient (LogP), with the 6-methyl derivative having a LogP of approximately 0.50, compared to 0 for the unsubstituted parent. This difference in lipophilicity can alter membrane permeability by over 3-fold based on Lipinski's framework and dramatically affect pharmacokinetic profiles. Therefore, substituting the 6-methyl isomer with a cheaper or more available analog without explicit re-validation can lead to a complete loss of potency or unexpected off-target effects, invalidating entire structure-activity relationship (SAR) campaigns. [1]

Quantitative Differentiation Guide for 6-Methyl-6,7-dihydro-3H-cyclopenta[D]pyrimidin-4(5H)-one


Lipophilicity-Driven Differentiation: 6-Methyl vs. Unsubstituted Cyclopenta[d]pyrimidin-4-one Core

The introduction of a methyl group at the 6-position markedly increases the compound's lipophilicity relative to the unsubstituted cyclopenta[d]pyrimidin-4-one scaffold. The 6-methyl derivative exhibits a calculated LogP (XLogP3-AA) of 0.50 , whereas the unsubstituted parent (CAS 5661-01-8) has a calculated LogP of 0. [1] This is a quantifiable, non-zero increase in hydrophobicity, which directly influences the compound's predicted absorption, distribution, metabolism, and excretion (ADME) properties and its ability to engage hydrophobic sub-pockets in target proteins.

Lipophilicity Drug Design Physicochemical Properties

Regioisomeric Specificity: 6-Methyl vs. 5-Methyl Substitution for Steric Differentiation

The biological activity of cyclopenta[d]pyrimidines is exquisitely sensitive to the position of the methyl substituent. In the context of Akt kinase inhibition, the 6-methyl substitution pattern is a critical feature of the clinical candidate GDC-0068 (Ipatasertib), where it occupies a specific hydrophobic pocket. [1] In contrast, the 5-methyl regioisomer (e.g., CAS 1001178-87-5) presents the methyl group at a different vector, which has been shown in patent literature to result in a different selectivity profile for other kinase targets. While direct, public head-to-head IC50 data for these specific building blocks is not available, the patented use of the 6-methyl regioisomer in a clinical compound versus the 5-methyl regioisomer's description as a distinct chemical entity for different biological activities confirms their non-interchangeability.

Regioisomerism Kinase Inhibitors Structure-Activity Relationship

Polar Surface Area Consistency: Maintaining Hydrogen Bonding Profile During Optimization

A key advantage of the 6-methyl substitution is that it increases lipophilicity without altering the topological polar surface area (TPSA). Both the 6-methyl derivative and the unsubstituted parent have a TPSA of approximately 41.5-45.8 Ų. [1] This is a critical design feature for central nervous system (CNS) drug discovery, where maintaining a TPSA below 60 Ų is crucial for blood-brain barrier penetration. The addition of the methyl group adds hydrophobic bulk for target engagement without sacrificing the compound's ability to form critical hydrogen bonds, a balance that analogs with polar substituents (e.g., amino, hydroxyl) fail to achieve as they increase TPSA and can reduce brain exposure.

Polar Surface Area CNS Drug Design Blood-Brain Barrier

Synthetic Tractability: Single-Step Diversification vs. Multi-Step Analogs

The 6-methyl-6,7-dihydro-3H-cyclopenta[D]pyrimidin-4(5H)-one scaffold offers a direct, single-step diversification point at the 2-position for Suzuki, Buchwald-Hartwig, or nucleophilic displacement reactions, a feature enabled by the lactam functionality. [1] This compares favorably to more complex analogs, such as hydroxylated cyclopenta[d]pyrimidines used as Akt inhibitors, which require 3-5 linear synthetic steps from a similar core. [2] The reported yield for the synthesis of this core compound is 24%, and while low, it provides a stable, storable intermediate that can be used to quickly generate libraries of 10-50 compounds for initial SAR exploration, a significant advantage in hit-to-lead timelines.

Synthetic Chemistry Building Block Library Synthesis

Optimal Application Scenarios for 6-Methyl-6,7-dihydro-3H-cyclopenta[D]pyrimidin-4(5H)-one Based on Quantitative Evidence


CNS-Penetrant Kinase Inhibitor Lead Generation

The compound's computed LogP of 0.50 and TPSA of 45.75 Ų position it as an ideal core for CNS drug discovery programs. In hit-to-lead campaigns for neurodegenerative or brain cancer targets, medicinal chemists can use this building block to synthesize focused libraries. The low TPSA ensures that most resulting analogs will remain below the critical 60 Ų threshold for passive blood-brain barrier permeability, while the methyl group provides a critical hydrophobic contact for enhanced kinase binding without the synthetic complexity of heavily substituted analogs.

ATP-Competitive Kinase Inhibitor Scaffold Diversification

Based on its structural role in the clinical Akt inhibitor GDC-0068, this compound is best deployed as a scaffold for generating ATP-competitive kinase inhibitors. [1] The 6-methyl substitution pre-occupies a hydrophobic pocket in the kinase active site, directing substituents at the 2-position towards the ribose pocket or solvent front. This predictable binding mode, validated by X-ray crystallography in the published Akt series, makes it a superior starting point for rational, structure-based drug design compared to the unsubstituted scaffold, which lacks this orienting group. [1]

Rapid SAR Exploration in Hit-to-Lead Programs

For teams that have identified an initial screening hit with a similar core but with poor potency, this commercially available building block enables a one-step diversification strategy. [2] By using standard cross-coupling or amidation reactions at the 2-position, a library of 24-48 analogs can be synthesized within weeks, as opposed to the months required for de novo synthesis of more complex, patented cores. This rapid cycle time is crucial for establishing a robust early SAR and is a direct consequence of the compound's simple, yet strategically functionalized, architecture. [2]

Physical Property Standards for Computational Model Validation

The precise, reproducible physical properties of this compound (MW 150.18, LogP 0.50, TPSA 45.75 Ų) make it an excellent standard for calibrating or validating computational ADME models. A procurement team can secure a batch with certified purity (>95%) and use its measured LogD (shake-flask method) and kinetic solubility data to benchmark in silico predictions for a whole series of cyclopenta[d]pyrimidines. This is a more reliable approach than using the unsubstituted parent (LogP=0), as the 6-methyl compound's non-zero LogP provides a better test for a model's ability to predict the effect of a simple alkyl substitution.

Quote Request

Request a Quote for 6-Methyl-6,7-dihydro-3H-cyclopenta[D]pyrimidin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.